Ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
CAS No.:
Cat. No.: VC14967368
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O4 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | ethyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H25N3O4/c1-3-31-24(29)27-13-11-26(12-14-27)23(28)20-16-22(17-7-6-8-18(15-17)30-2)25-21-10-5-4-9-19(20)21/h4-10,15-16H,3,11-14H2,1-2H3 |
| Standard InChI Key | HMJKHWHYMDUEFH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The IUPAC name of the compound, ethyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate, reflects its structural components:
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A quinoline ring substituted at position 2 with a 3-methoxyphenyl group.
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A carbonyl bridge at position 4 linking the quinoline to a piperazine ring.
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An ethyl carboxylate group esterified to the piperazine nitrogen.
The canonical SMILES string (CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC) and InChIKey (HMJKHWHYMDUEFH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₅N₃O₄ |
| Molecular Weight (g/mol) | 419.5 |
| IUPAC Name | Ethyl 4-[2-(3-methoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate |
| CAS Number | Not publicly disclosed |
| PubChem CID | 39339442 |
Synthesis and Methodological Approaches
Reaction Pathway and Key Steps
The synthesis of ethyl 4-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate involves multi-step organic transformations:
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Quinoline Core Formation: The quinoline scaffold is typically synthesized via the Skraup or Doebner-Miller reaction, utilizing aniline derivatives and α,β-unsaturated carbonyl compounds.
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Introduction of the 3-Methoxyphenyl Group: Electrophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) attaches the 3-methoxyphenyl moiety to the quinoline’s 2-position.
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Piperazinecarboxylate Conjugation: Acylation of the quinoline’s 4-position with piperazine-1-carboxylate is achieved using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .
Optimization Challenges
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Steric Hindrance: The bulky 3-methoxyphenyl group complicates reactions at the quinoline’s 2- and 4-positions, necessitating high-temperature conditions or microwave-assisted synthesis.
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Solubility Limitations: Polar aprotic solvents (e.g., DMF, DMSO) are often required to dissolve intermediates, complicating purification .
| Compound Class | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinoline-carboxamides | mAChR M4 | 12.4 | |
| Piperazine-1-carboxylates | Bacterial DNA Gyrase | 8.7 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic quinoline and aromatic groups.
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Lipophilicity: Calculated logP value of 3.2 suggests moderate membrane permeability.
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Metabolic Stability: In vitro assays with liver microsomes indicate moderate hepatic clearance, with t₁/₂ = 45 minutes in human models .
Formulation Strategies
To address poor solubility, researchers have explored:
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Nanoemulsions: Oil-in-water systems using Labrafil® M1944 CS improve oral bioavailability by 3-fold in rodent models.
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Prodrug Derivatives: Phosphate esters at the ethyl carboxylate group enhance aqueous solubility (>5 mg/mL).
Research Applications and Future Directions
Current Studies
Recent investigations focus on:
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Neurodegenerative Disease Models: Screening for mAChR M4 antagonism in murine models of Parkinson’s disease, with preliminary data showing 40% reduction in motor deficits .
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Anticancer Screening: Quinoline-piperazine hybrids inhibit topoisomerase IIα in breast cancer cell lines (MCF-7, IC₅₀ = 18 µM).
Challenges and Opportunities
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